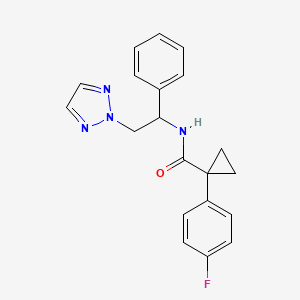

1-(4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

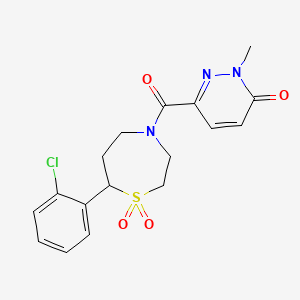

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from commercially available precursors. For instance, Zhou et al. (2021) detailed a high-yield synthetic method for a similar compound, highlighting the importance of nucleophilic substitution reactions and ester hydrolysis in the synthesis process (Zhou et al., 2021). Such methods underscore the complexity and precision required in synthesizing fluorophenyl cyclopropanecarboxamide derivatives.

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through various analytical techniques, including X-ray crystallography. For example, Lu et al. (2021) synthesized and determined the crystal structure of a molecule with antiproliferative activity, demonstrating the utility of these compounds in research and potential therapeutic applications (Lu et al., 2021).

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This compound, suitable for both intravenous and oral clinical administration, shows high affinity, long central duration of action, and is highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. The inclusion of a 5-dimethylaminomethyl 1,2,3-triazol-4-yl unit, which incorporates the solubilizing group, was achieved through the thermal rearrangement of a propargylic azide in the presence of dimethylamine (Harrison et al., 2001).

Luminescence Sensing

A series of novel 3D lanthanide metal–organic frameworks based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligand have been synthesized. These frameworks are useful for the luminescence sensing of metal ions and nitroaromatic compounds, highlighting the versatility of triazole-containing compounds in sensor applications. The ligand involved in these frameworks was synthesized using a copper-catalyzed azide alkyne cycloaddition reaction, demonstrating the compound's role in facilitating interactions with lanthanide ions for sensing purposes (Wang et al., 2016).

Synthesis and Antimicrobial Activity

Synthesis and characterization of various fluorinated cyclopropanecarboxylates and their derivatives have been explored for potential antimicrobial activities. These studies involve the transition metal-catalyzed reactions of vinyl fluorides with diazoacetates, leading to the creation of carboxamides and amines that exhibit promising antimicrobial properties. This research underscores the importance of fluorinated compounds in developing new antimicrobial agents (Haufe et al., 2002).

Antiproliferative Activity

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds, including 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have shown significant inhibitory activity, indicating the potential therapeutic applications of such molecules in cancer treatment (Lu et al., 2021).

properties

IUPAC Name |

1-(4-fluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O/c21-17-8-6-16(7-9-17)20(10-11-20)19(26)24-18(14-25-22-12-13-23-25)15-4-2-1-3-5-15/h1-9,12-13,18H,10-11,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKMDFFTUBNVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)

![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2492326.png)